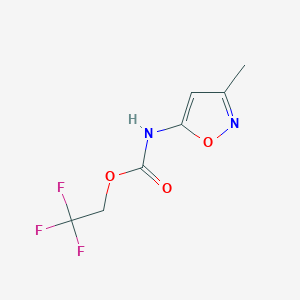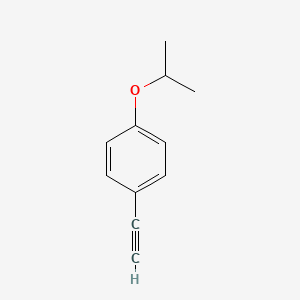
1-Ethynyl-4-isopropoxy-benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves reactions with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide . The corresponding 1:2 metal to ligand ratio reaction produced unidentified orange solids .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethynyl-4-isopropoxy-benzene” are not mentioned in the search results, benzene derivatives are known to undergo nucleophilic reactions .
Wissenschaftliche Forschungsanwendungen
Application 1: Electro-Optical Properties of Blue Phase Liquid Crystals
- Summary of Application: The effects of the fluorinated monomer with an ethynyl group on the electro-optical properties of polymer-stabilized blue phase liquid crystals (PSBPLCs) were investigated in different polymer systems .
- Methods of Application: The study involved the use of a fluorinated ethynyl-containing monomer, 1-Ethynyl-4-(trifluoromethyl)benzene (ETB), to investigate its effects on the electro-optical properties of PSBPLCs .
- Results or Outcomes: In rigid polymer systems, the Kerr constant can be increased by about 27.6%, while keeping a microsecond response time. In soft polymer systems, hysteresis decreased by about 45.5% and residual birefringence can be reduced from 1.85% to 0.6% .
Application 2: Formation of 1-ethynyl-1H-silole
- Summary of Application: The reaction of silicon atoms with benzene molecules in solid neon was studied using matrix isolation infrared spectroscopy .
- Methods of Application: The study involved the reaction of silicon atoms with benzene to form a five-membered ring 1-ethynyl-1H-silole . The reaction intermediates and products were identified using carbon-13 and deuterium isotopic shifts as well as quantum-chemical calculations .
- Results or Outcomes: A previously unconsidered five-membered ring 1-ethynyl-1H-silole is generated as the final product under broadband UV light irradiation . The underlying reaction mechanism of complex A photo-isomerizing to species B and C is discussed in detail, which shows a remarkable boron-silicon diagonal relationship as compared to the reaction of boron with benzene in forming borole derivatives .
Application 3: Synthesis of Benzene Derivatives
- Summary of Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .
- Methods of Application: The study involved the reaction of benzene with an electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion .
- Results or Outcomes: The arenium ion is conjugated but not aromatic. The LPE on a base attacks the hydrogen. This causes the e- in the C-H bond to form a C-C double bond and aromaticity is reformed .
Application 4: Antibacterial Activity of Isopropoxy Benzene Guanidine
- Summary of Application: This study investigated the antibacterial activities of a novel substituted benzene guanidine analog, namely, isopropoxy benzene guanidine (IBG), against Riemerella anatipestifer .
- Methods of Application: The in vitro and in vivo antibacterial activities of IBG were investigated using the microdilution method, time-killing curve, and a pericarditis model .
- Results or Outcomes: The minimal inhibitory concentration (MIC) range of IBG for R. anatipestifer was 0.5–2 μg/mL. Time-killing curves showed a concentration-dependent antibacterial effect. IBG alone or in combination with gentamicin significantly reduced the bacterial load of R. anatipestifer in the pericarditis model .
Application 5: Synthesis of 1-Bromo-4-ethynylbenzene
- Summary of Application: 1-Bromo-4-ethynylbenzene is a chemical compound that can be synthesized for various applications in organic chemistry .
- Methods of Application: The specific methods of synthesis and application can vary depending on the desired end product .
- Results or Outcomes: The outcomes can vary widely depending on the specific application. In general, the synthesis of 1-Bromo-4-ethynylbenzene can provide a useful building block for the synthesis of more complex organic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethynyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEHMBCPVHLCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660720 | |
| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-isopropoxy-benzene | |
CAS RN |
91142-24-4 | |
| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



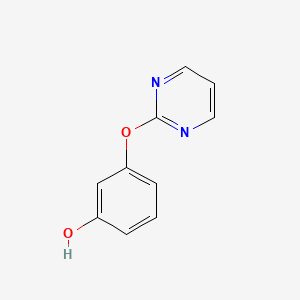
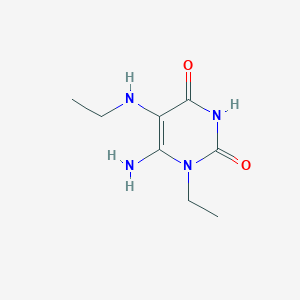
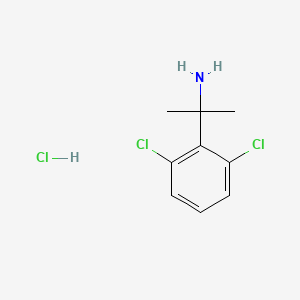
![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
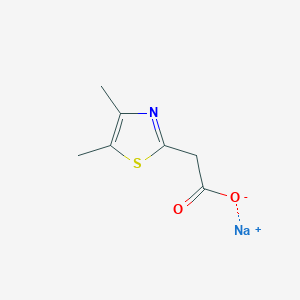
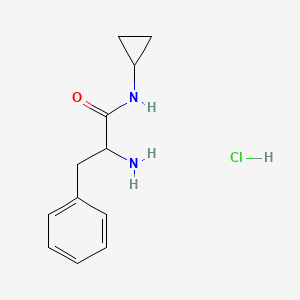
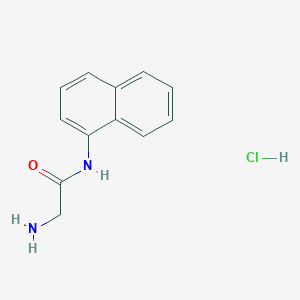
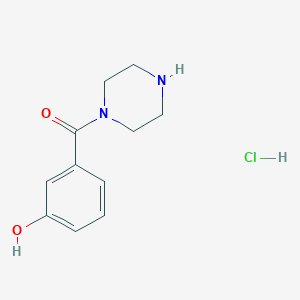
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
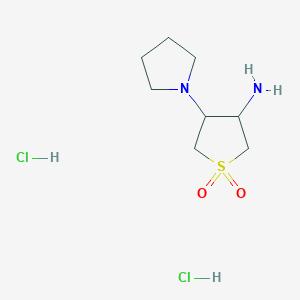
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
